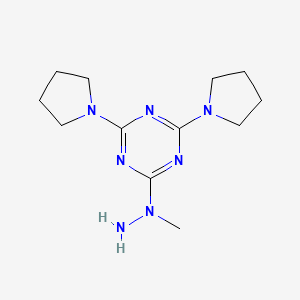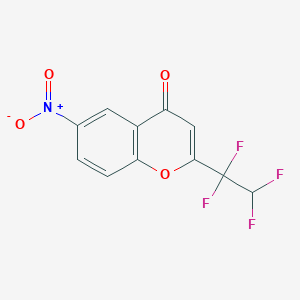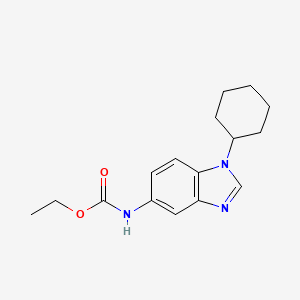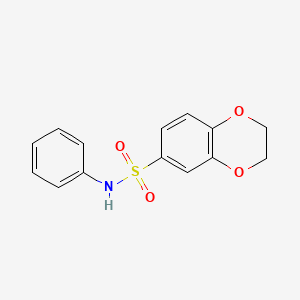![molecular formula C21H29N3O2 B5575685 2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5575685.png)
2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.22597718 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Flexible Synthesis of Pyrazoles : Research by Grotjahn et al. (2002) presents methods for synthesizing pyrazoles with different substituents, emphasizing the versatility of pyrazole compounds in chemical synthesis. This approach could be applicable for generating analogs of the specified compound, highlighting the importance of pyrazole and piperidine derivatives in creating ligands for metal coordination, potentially impacting materials science and catalysis (Grotjahn et al., 2002).
One-Pot Syntheses of Polyfunctional Pyrazoles : A study by Latif et al. (2003) showcases a one-pot synthesis method for creating polyfunctional pyrazolyl-substituted pyridines, which could offer a pathway for the synthesis of compounds structurally related to the one . The method emphasizes efficiency and versatility in generating compounds with potential pharmacological applications (Latif et al., 2003).
Potential Biological Activities
Antitumor Activity : Naito et al. (2005) synthesized and evaluated a series of pyrimidinyl pyrazole derivatives, including structural motifs similar to the compound of interest, for their cytotoxic activity against tumor cell lines. Their findings indicate that certain derivatives exhibit significant antitumor activity, suggesting potential research applications of the compound in cancer therapy (Naito et al., 2005).
Antimicrobial and Antituberculosis Activity : Kalaria et al. (2014) focused on the synthesis of fused pyran derivatives with imidazopyrazole components under microwave irradiation, showing preliminary in vitro antibacterial and antituberculosis activity. This suggests that compounds with similar structural features could have applications in developing new antimicrobial agents (Kalaria et al., 2014).
Chemical Structure and Interaction Studies
- Tautomerism and Structure Analysis : Studies on pyrazolopyridinones by Gubaidullin et al. (2014) and Buzykin et al. (2014) examine the tautomerism and structural transformations of these compounds. Such research is crucial for understanding the chemical behavior and potential reactivity of complex molecules, including the target compound, in various environments (Gubaidullin et al., 2014); (Buzykin et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,26)12-10-16-7-6-8-17(15-16)20(25)24-13-5-4-9-19(24)18-11-14-23(3)22-18/h6-8,11,14-15,19,26H,4-5,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJMMJYOKFFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2C3=NN(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
![2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5575636.png)


![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5575657.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)

![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5575708.png)
